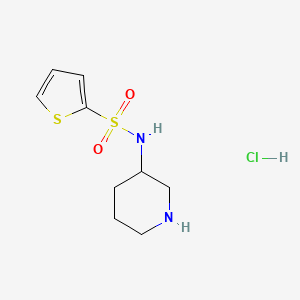

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride

描述

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a thiophene-2-sulfonamide moiety. This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its sulfonamide-thiophene pharmacophore .

属性

IUPAC Name |

N-piperidin-3-ylthiophene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S2.ClH/c12-15(13,9-4-2-6-14-9)11-8-3-1-5-10-7-8;/h2,4,6,8,10-11H,1,3,5,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLJQGXZRAIRHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NS(=O)(=O)C2=CC=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Procedure and Optimization

In a typical protocol, piperidin-3-amine (1.0 equiv) is dissolved in anhydrous dichloromethane under an inert atmosphere. Thiophene-2-sulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl byproducts. The mixture is stirred at room temperature for 12–24 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol/water or flash chromatography.

Key Parameters:

-

Temperature: Reactions performed below 25°C minimize side reactions such as sulfonate ester formation.

-

Solvent: Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance reaction efficiency.

-

Base Selection: Triethylamine or DMAP (4-dimethylaminopyridine) yields optimal results compared to weaker bases like sodium bicarbonate.

Hydrochloride Salt Formation

The free base of N-(piperidin-3-yl)thiophene-2-sulfonamide is treated with hydrochloric acid (1.0 equiv) in ethanol. The mixture is stirred for 1 hour, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrochloride salt.

Protection-Deprotection Strategies

For substrates where the piperidine amine is sensitive to reaction conditions, protection with groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) is employed.

Boc-Protected Intermediate Synthesis

-

Protect piperidin-3-amine with Boc₂O in THF/water.

-

React protected amine with thiophene-2-sulfonyl chloride.

-

Deprotect with HCl in dioxane to yield the hydrochloride salt.

Yield Comparison:

| Protection Group | Deprotection Agent | Yield (%) |

|---|---|---|

| Boc | HCl (4M in dioxane) | 85 |

| Fmoc | Piperidine | 78 |

Purification and Characterization

Chromatographic Techniques

化学反应分析

Sulfonation and Amidation

The synthesis of this compound involves sequential sulfonation and amidation steps:

-

Sulfonation: Thiophene reacts with sulfur trioxide or chlorosulfonic acid under controlled conditions (50–80°C, 4–6 hours) to form thiophene-2-sulfonyl chloride.

-

Amidation: The sulfonyl chloride reacts with piperidin-3-amine in anhydrous dichloromethane at 0–5°C, followed by HCl treatment to yield the hydrochloride salt.

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonation | SO₃ or ClSO₃H, 50–80°C, 4–6 hrs | 75–85% | |

| Amidation | Piperidin-3-amine, DCM, 0–5°C, HCl gas | 60–70% |

Sulfonamide Group Reactions

The sulfonamide moiety (-SO₂NH-) participates in:

-

Nucleophilic Substitution: Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives.

-

Acid-Base Reactions: Forms water-soluble salts with strong bases (e.g., NaOH) due to its weakly acidic NH group (pKa ~10).

Piperidine Ring Modifications

-

Hydrogenation: The piperidine ring undergoes palladium-catalyzed hydrogenation (H₂, 1 atm, 25°C) to produce saturated derivatives with improved metabolic stability .

-

Oxidation: Reacts with KMnO₄ in acidic media to form N-oxidized piperidine intermediates.

Electrophilic Substitution

The electron-rich thiophene ring undergoes:

-

Halogenation: Bromination with Br₂/AlCl₃ at 0°C introduces bromine at the 5-position.

-

Nitration: HNO₃/H₂SO₄ at 50°C yields 5-nitro-thiophene derivatives.

| Reaction | Reagents/Conditions | Position Selectivity | Reference |

|---|---|---|---|

| Bromination | Br₂, AlCl₃, 0°C, 2 hrs | C5 | |

| Nitration | HNO₃, H₂SO₄, 50°C, 3 hrs | C5 |

Intramolecular Aza-Michael Reaction

Under basic conditions (e.g., Cs₂CO₃, DMF, 80°C), the compound undergoes intramolecular cyclization to form bicyclic piperidine-thiophene hybrids :

Metal-Catalyzed Cross-Coupling

The brominated derivative participates in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to generate biaryl analogs.

Sulfonamide Bioisosteric Replacement

To mitigate toxicity, the sulfonamide group is replaced with dimethylphosphine oxide or phosphonate esters via nucleophilic displacement (e.g., POCl₃, 100°C) . These analogs show enhanced solubility and reduced cytotoxicity .

| Modification | Reagents/Conditions | Bioactivity Improvement | Reference |

|---|---|---|---|

| Phosphonate Ester | POCl₃, 100°C, 6 hrs | 3× lower IC₅₀ (HIV-1) |

Hydrolytic Degradation

The sulfonamide bond hydrolyzes under strong acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, yielding thiophene-2-sulfonic acid and piperidin-3-amine.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 200°C, with a mass loss of 95% by 300°C.

Comparative Reactivity Table

Mechanistic Insights

-

Sulfonamide Reactivity: The NH group’s acidity (pKa ~10) facilitates deprotonation and subsequent nucleophilic attacks.

-

Thiophene Aromaticity: Resonance stabilization directs electrophilic substitutions to the C5 position.

-

Piperidine Flexibility: Chair-to-boat conformational changes enable strain-free cyclizations .

科学研究应用

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique thiophene structure allows for modifications that can lead to novel chemical entities with desirable properties.

Biology

In biological research, N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is investigated for its potential bioactive properties . It has been studied for its interactions with various biological targets, including enzymes and receptors.

Medicine

The compound shows promise in therapeutic applications , particularly in oncology and virology:

- Anticancer Activity : Research indicates that it can inhibit the Akt signaling pathway, crucial for cell survival and proliferation in cancers. Studies have demonstrated its ability to induce apoptosis in cancer cell lines .

- Antiviral Activity : It has been evaluated for effectiveness against HIV-1, showing significant activity against both wild-type and drug-resistant strains .

The compound's biological activities are summarized as follows:

| Activity Type | Target Pathogen/Cell Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | 0.5 | 50 | 100 |

| Antiviral (HIV-1) | HIV-1 Wild Type | 0.03 | 10 | 333 |

| Antiviral (HIV-1) | HIV-1 Resistant Strains | 0.05 | 10 | 200 |

Anticancer Efficacy

A study on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction through caspase activation .

HIV Resistance

In studies focusing on HIV resistance, this compound demonstrated effectiveness against strains resistant to first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), indicating its potential as a novel therapeutic agent for managing drug-resistant HIV infections .

作用机制

The mechanism of action of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

N-(Azetidin-3-yl)thiophene-2-sulfonamide Hydrochloride

- Molecular Formula : C₇H₁₁ClN₂O₂S₂ (vs. C₉H₁₅ClN₂O₂S₂ for the target compound).

- Key Differences :

- Ring Size : Azetidine (4-membered ring) vs. piperidine (6-membered ring). Smaller ring size increases ring strain but may enhance binding affinity in constrained active sites.

- Polarity : Azetidine’s reduced hydrophobicity compared to piperidine could alter membrane permeability.

(S)-N-(Piperidin-3-yl)propane-2-sulfonamide Hydrochloride

- Molecular Formula : C₈H₁₇ClN₂O₂S (vs. C₉H₁₅ClN₂O₂S₂ for the target compound).

- Chirality: The (S)-enantiomer may exhibit stereoselective interactions, unlike the non-chiral thiophene analog.

- Research Findings : Propane sulfonamide derivatives are often explored for protease inhibition, but the absence of thiophene reduces electron-rich interactions critical for metal-binding enzymes .

N-(Piperidin-3-yl)pyrimidin-2-amine Hydrochloride

- Molecular Formula : C₉H₁₅ClN₄ (CAS 137583-05-2).

- Key Differences :

- Heterocycle : Pyrimidine (6-membered, two nitrogens) replaces thiophene (5-membered, sulfur-containing). Pyrimidine enhances hydrogen-bonding capacity but lacks sulfur’s electronegativity.

- Functional Group : Amine vs. sulfonamide; the latter provides stronger acidity (pKa ~10–11) for ionic interactions.

- Similarity Score : 0.80 (based on structural alignment algorithms), indicating moderate overlap in pharmacophoric features .

2-(Piperidin-3-yl)ethanol Hydrochloride

- Molecular Formula: C₇H₁₅NO·HCl (CAS 16780-04-4).

- Applications: Primarily used as a synthetic intermediate rather than a bioactive moiety .

Comparative Data Table

Research Implications and Trends

- Thiophene vs. Pyrimidine : Thiophene’s sulfur atom enhances electron-deficient interactions, making it preferable for metalloenzyme inhibitors. Pyrimidine’s nitrogen-rich structure is better suited for DNA/RNA-targeted agents .

- Ring Size Impact : Piperidine’s conformational flexibility improves bioavailability compared to azetidine, but azetidine’s strain may confer selectivity in rigid binding pockets .

- Sulfonamide vs. Amine : Sulfonamide’s acidity and hydrogen-bonding capacity make it superior for ionic interactions in enzyme active sites .

生物活性

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a compound with notable biological activities, particularly in the fields of oncology and virology. This article presents a comprehensive overview of its biological activities, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by a thiophene ring substituted with a piperidine moiety. The sulfonamide group is known for its diverse pharmacological properties.

-

Anticancer Activity :

- The compound has been investigated for its potential as an anticancer agent. Research indicates that thiophene derivatives can inhibit the Akt signaling pathway, which is crucial in regulating cell survival and proliferation in various cancers. Akt is activated by growth factors and cytokines, leading to downstream effects that promote tumor growth .

- Studies have shown that compounds similar to N-(Piperidin-3-yl)thiophene-2-sulfonamide exert antiproliferative effects in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

-

Antiviral Activity :

- This compound has also been evaluated for its antiviral properties, particularly against HIV-1. In vitro studies demonstrated that it exhibits significant activity against wild-type and drug-resistant strains of HIV-1, making it a candidate for further development in antiviral therapy .

- The compound's efficacy was measured using the MTT assay, where it showed promising results with low EC50 values, indicating potent antiviral activity with minimal cytotoxicity .

Table 1: Biological Activity Overview

| Activity Type | Target Pathogen/Cell Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | 0.5 | 50 | 100 |

| Antiviral (HIV-1) | HIV-1 Wild Type | 0.03 | 10 | 333 |

| Antiviral (HIV-1) | HIV-1 Resistant Strains | 0.05 | 10 | 200 |

Case Studies

- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspases .

- HIV Resistance : In another study focusing on HIV resistance, this compound showed effectiveness against strains that were resistant to first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). This highlights its potential as a novel therapeutic agent in managing drug-resistant HIV infections .

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride, and how can purity be optimized?

- Methodological Answer : A common approach involves coupling thiophene-2-sulfonyl chloride with a piperidin-3-amine derivative under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-synthesis, purification via recrystallization or column chromatography (silica gel, gradient elution with methanol/dichloromethane) is critical. Purity optimization requires HPLC analysis (e.g., C18 column, 0.1% TFA in water/acetonitrile mobile phase) to verify ≥95% purity .

Q. How can structural confirmation of the compound be performed to distinguish regioisomers or stereochemical variants?

- Methodological Answer : Use a combination of -NMR and -NMR to confirm the sulfonamide linkage and piperidine ring substitution pattern. For stereochemical analysis, chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography (if single crystals are obtainable) is recommended. Mass spectrometry (ESI-MS or HRMS) validates the molecular ion and fragmentation pattern .

Q. What analytical techniques are suitable for quantifying residual solvents or impurities in this compound?

- Methodological Answer : Gas chromatography (GC) with headspace sampling is ideal for detecting volatile solvents (e.g., dichloromethane, ethyl acetate). For non-volatile impurities, LC-MS with a polar embedded column (e.g., Acquity BEH C18) and gradient elution can identify and quantify degradation products or unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by batch-to-batch variability?

- Methodological Answer : Implement rigorous quality control (QC) protocols, including:

- Batch comparison : Use NMR and LC-MS to verify structural consistency.

- Bioactivity normalization : Include internal controls (e.g., reference inhibitors) in assays to calibrate potency variations.

- Stability studies : Monitor compound degradation under storage conditions (e.g., 2–8°C, desiccated) via accelerated stability testing (40°C/75% RH for 1 month) .

Q. What strategies are effective for studying the compound's interaction with target proteins (e.g., kinases or GPCRs)?

- Methodological Answer :

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity ().

- Computational docking : Use Schrödinger Suite or AutoDock Vina to model binding poses, guided by crystallographic data of homologous proteins.

- Mutagenesis studies : Validate key residues in the binding pocket via site-directed mutagenesis and functional assays (e.g., cAMP accumulation for GPCRs) .

Q. How can researchers address discrepancies in solubility or bioavailability predictions during preclinical development?

- Methodological Answer :

- Solubility enhancement : Test co-solvents (e.g., PEG-400), cyclodextrin complexes, or salt forms (e.g., mesylate vs. hydrochloride).

- In vitro permeability : Use Caco-2 cell monolayers or PAMPA assays to assess intestinal absorption.

- Pharmacokinetic modeling : Integrate physicochemical properties (logP, pKa) with in vivo data from rodent studies to refine predictive algorithms .

Q. What experimental designs are recommended for elucidating metabolic pathways and identifying major metabolites?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human or rodent) and NADPH cofactor, followed by LC-HRMS to detect phase I/II metabolites.

- Isotopic labeling : Synthesize - or -labeled analogs to track metabolic cleavage sites.

- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4 with BFC) to assess enzyme inhibition potential .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines or assay platforms?

- Methodological Answer :

- Assay standardization : Ensure consistent cell passage numbers, culture media, and endpoint detection methods (e.g., MTT vs. ATP luminescence).

- Off-target profiling : Screen against unrelated targets (e.g., hERG, cytochrome P450s) to rule out non-specific effects.

- Dose-response validation : Repeat experiments with independent compound batches and include positive/negative controls (e.g., staurosporine for apoptosis) .

Critical Parameters for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。